(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone
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Overview
Description
(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a morpholine moiety, making it an interesting subject for various chemical and biological studies.
Scientific Research Applications
(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common motif in many bioactive compounds . Pyrazole derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Mode of Action
The specific interaction of this compound with its targets would depend on the exact nature of the target and the environment within the target site. Generally, compounds like this can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say exactly which biochemical pathways it might affect. Many pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound were to interact with a receptor involved in cell growth, it might have an effect on cell proliferation .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone typically involves the reaction of 4-amino-1-methylpyrazole with morpholine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.
Morpholine derivatives: Compounds containing the morpholine moiety also show comparable chemical and biological properties.
Uniqueness
(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and morpholine moiety allows for diverse interactions and applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJSSQMXFUWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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